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molecular formula C11H10N2O2S B8295974 2-Cyanomethylthio-4-methoxyphenoxyacetonitrile

2-Cyanomethylthio-4-methoxyphenoxyacetonitrile

Cat. No. B8295974
M. Wt: 234.28 g/mol
InChI Key: OMBPSMZJZGYQKU-UHFFFAOYSA-N
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Patent
US04751316

Procedure details

In 120 ml of N,N-dimethylformamide is dissolved 30 g of 2-cyanomethylthio-4-methoxyphenoxyacetonitrile, and 30 g of 28% sodium methoxide is added dropwise to the solution under ice-cooling and under a nitrogen gas stream with stirring, followed by stirring for 2 hours. The reaction mixture is poured in ice-cold water containing 12 g of acetic acid, and the precipitate is collected by filtration, washed with water and recrystallized from chloroform to give colorless prisms of 3-amino-7-methoxy-2H-1,5-benzoxathiepin-4-carbonitrile. Yield of 19.5 g, m.p. of 203°-205° C.
Quantity
30 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
12 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][S:4][C:5]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:6]=1[O:7][CH2:8][C:9]#[N:10])#[N:2].C[O-].[Na+].C(O)(=O)C>CN(C)C=O>[NH2:10][C:9]1[CH2:8][O:7][C:6]2[CH:11]=[CH:12][C:13]([O:15][CH3:16])=[CH:14][C:5]=2[S:4][C:3]=1[C:1]#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(#N)CSC1=C(OCC#N)C=CC(=C1)OC
Name
sodium methoxide
Quantity
30 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
ice
Quantity
12 g
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise to the solution under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling and under a nitrogen gas stream
STIRRING
Type
STIRRING
Details
by stirring for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from chloroform

Outcomes

Product
Name
Type
product
Smiles
NC=1COC2=C(SC1C#N)C=C(C=C2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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